molecular formula C9H17NOS2 B13795404 S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate CAS No. 63881-65-2

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate

Cat. No.: B13795404
CAS No.: 63881-65-2
M. Wt: 219.4 g/mol
InChI Key: FQDGZWYJQDWKRX-UHFFFAOYSA-N
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Description

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate is a sulfur-containing compound characterized by a dimethylamino group, a sulfanylidene moiety, and an ethanethioate ester. Its synthesis involves radical-mediated functionalization of pentenyl-substituted azahelicenes with thioacetic acid (CH3CS-OH) to introduce the ethanethioate group .

Properties

CAS No.

63881-65-2

Molecular Formula

C9H17NOS2

Molecular Weight

219.4 g/mol

IUPAC Name

S-[5-(dimethylamino)-5-sulfanylidenepentyl] ethanethioate

InChI

InChI=1S/C9H17NOS2/c1-8(11)13-7-5-4-6-9(12)10(2)3/h4-7H2,1-3H3

InChI Key

FQDGZWYJQDWKRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCC(=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate typically involves the reaction of a dimethylamino compound with a sulfanylidenepentyl precursor under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and the sulfanylidenepentyl chain play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-(Dimethylamino)-2-[[4-[(N-Ethoxycarbonyl-N-methylaminosulfonyl)methyl]phenyl]hydrazin-2-ylidene]pentanoate (Compound 13)

  • Structural Differences: The target compound features a sulfanylidene-ethanethioate backbone, whereas Compound 13 (from ) contains a pentanoate ester with a hydrazin-ylidene group and a sulfonamide substituent . The dimethylamino group is common to both, but Compound 13 includes an ethoxycarbonyl-protected sulfonamide, enhancing its stability in acidic conditions.
  • Synthetic Pathways: Compound 13 is synthesized via diazotization and coupling reactions at low temperatures (-4 to -2 °C) using sodium nitrite and ethyl 2-(3-dimethylaminopropyl)-3-oxobutanoate . In contrast, S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate is prepared via radical bromine abstraction followed by thioacetic acid addition .
  • Functional Utility :

    • Compound 13 is primarily a synthetic intermediate for heterocycles, while the target compound is tailored for post-synthetic modifications of helicenes.

S-[5-(Phenylamino)-1,3,4-thiadiazole-2-yl] Ethanethioate

  • Structural Differences: The thiadiazole derivative () contains a 1,3,4-thiadiazole ring linked to a phenylamino group, differing from the sulfanylidene-pentyl chain in the target compound . Both share the ethanethioate group, but the thiadiazole derivative lacks the dimethylamino substituent.
  • Biological Activity: Thiadiazole derivatives exhibit antibacterial and antifungal activity due to the electron-deficient thiadiazole ring, which disrupts microbial cell membranes . No comparable biological data exists for this compound, as its applications focus on materials science.

5-Pentenyl-Substituted Azahelicenes

  • Functional Comparison :
    • The pentenyl-azahelicene precursor () enables radical-mediated functionalization, but the addition of the ethanethioate group in the target compound introduces enhanced solubility and reactivity for further modifications (e.g., cross-coupling reactions) .

Comparative Data Table

Property This compound Compound 13 S-[5-(Phenylamino)-1,3,4-thiadiazole-2-yl] Ethanethioate
Core Structure Sulfanylidene-pentyl + ethanethioate Pentanoate ester 1,3,4-Thiadiazole + ethanethioate
Key Functional Groups Dimethylamino, sulfanylidene Hydrazin-ylidene, sulfonamide Phenylamino, thiadiazole
Synthetic Method Radical bromine abstraction + thioacetic acid addition Diazotization + coupling Cyclization with carbon disulfide
Primary Application Helicene functionalization Heterocycle precursor Antimicrobial agents

Research Findings and Limitations

  • Radical Reactivity : The target compound’s synthesis () leverages silicon radicals (TTMSS/AIBN system), offering regioselectivity but requiring stringent temperature control .
  • Thermal Stability : The sulfanylidene group in the target compound may confer lower thermal stability compared to sulfonamide-containing analogs like Compound 13 .

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